3-Amino-9H-xanthen-9-one
Overview
Description
3-Amino-9H-xanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocycles known for their diverse biological activities. The compound features an amino group at the third position of the xanthone core, which is a tricyclic structure consisting of two benzene rings fused to a pyrone ring. This structural modification imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-9H-xanthen-9-one typically involves the condensation of a salicylic acid derivative with a phenol derivative. One common method is the classical Grover, Shah, and Shah reaction, which uses zinc chloride and phosphoryl chloride as catalysts . Another approach involves the use of ytterbium, palladium, or copper catalysis to facilitate the reaction . Microwave heating has also been employed to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production of this compound often relies on scalable methods such as the Friedel–Crafts reaction and Ullmann-ether coupling . These methods are preferred due to their efficiency and ability to produce large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives, enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate and chromium trioxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride.
Substitution reagents: Halogenating agents like bromine and chlorine.
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted xanthones .
Scientific Research Applications
3-Amino-9H-xanthen-9-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-9H-xanthen-9-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as α-glucosidase, which is involved in carbohydrate metabolism.
Signal Transduction: Modulates signal transduction pathways, including those related to inflammation and cell proliferation.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress, contributing to its anti-inflammatory and anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other xanthone derivatives such as:
1,3-Dihydroxy-9H-xanthen-9-one: Known for its potent biological activities.
7-Bromo-1,3-dihydroxy-9H-xanthen-9-one: Exhibits strong anti-cancer properties.
Azaxanthones: Contain nitrogen atoms in the aromatic ring, enhancing their solubility and biological activity.
Uniqueness
3-Amino-9H-xanthen-9-one is unique due to its amino group, which allows for a broader range of chemical modifications and enhances its biological activity compared to other xanthone derivatives .
Properties
IUPAC Name |
3-aminoxanthen-9-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7H,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZNAWRORNRNLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565426 | |
Record name | 3-Amino-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40565426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27231-26-1 | |
Record name | 3-Amino-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40565426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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